molecular formula C5H8N2OS B039623 2-Amino-1-(thiazol-4-yl)ethanol CAS No. 113732-76-6

2-Amino-1-(thiazol-4-yl)ethanol

Cat. No.: B039623
CAS No.: 113732-76-6
M. Wt: 144.2 g/mol
InChI Key: FETUKTSGBFOXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hidrosmin is a synthetic bioflavonoid, specifically a flavone, which is used primarily for the treatment of chronic venous insufficiency. It is known for its vasoprotective properties, which help in stabilizing capillaries and improving venous tone. Hidrosmin is derived from diosmin, another bioflavonoid, but has enhanced water solubility and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hidrosmin is synthesized through the hydroxyethylation of diosminThe reaction typically uses methanol as a reaction medium, which results in a higher yield of hidrosmin compared to using water .

Industrial Production Methods

In industrial settings, hidrosmin is produced through a direct compression method. This involves mixing hidrosmin with glycerides and other excipients to form a pharmaceutical composition. The resulting product is then compressed into tablets or capsules for oral administration .

Chemical Reactions Analysis

Types of Reactions

Hidrosmin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxyethylated derivatives of hidrosmin, which retain the bioflavonoid structure but with modified functional groups .

Scientific Research Applications

Hidrosmin has a wide range of scientific research applications:

Mechanism of Action

Hidrosmin exerts its effects through several mechanisms:

    Reduction of Capillary Permeability: It reduces the permeability of capillaries induced by agents like histamine and bradykinin.

    Increase in Red Blood Cell Deformability: It enhances the deformability of red blood cells and reduces blood viscosity.

    Smooth Muscle Contraction: It induces gradual and sustained contraction of smooth muscle in the vein walls.

    Lymphatic Flow Improvement: It dilates lymphatic collectors and increases lymphatic conduction, improving lymphatic flow.

Comparison with Similar Compounds

Similar Compounds

    Diosmin: A natural bioflavonoid from which hidrosmin is derived.

    Hesperidin: Another bioflavonoid with similar vascular benefits.

    Rutin: Known for its antioxidant and anti-inflammatory properties.

Uniqueness of Hidrosmin

Hidrosmin is unique due to its enhanced water solubility and potency compared to diosmin. This makes it more effective in clinical applications, particularly in the treatment of chronic venous insufficiency .

Properties

CAS No.

113732-76-6

Molecular Formula

C5H8N2OS

Molecular Weight

144.2 g/mol

IUPAC Name

2-amino-1-(1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-1-5(8)4-2-9-3-7-4/h2-3,5,8H,1,6H2

InChI Key

FETUKTSGBFOXNJ-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)C(CN)O

Canonical SMILES

C1=C(N=CS1)C(CN)O

Synonyms

4-Thiazolemethanol, -alpha--(aminomethyl)-

Origin of Product

United States

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